molecular formula C10H10N2O2 B6257336 1-phenyl-1,2-diazinane-3,6-dione CAS No. 61446-43-3

1-phenyl-1,2-diazinane-3,6-dione

Cat. No.: B6257336
CAS No.: 61446-43-3
M. Wt: 190.20 g/mol
InChI Key: LVGKXNPVUJDONV-UHFFFAOYSA-N
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Description

1-phenyl-1,2-diazinane-3,6-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring with two nitrogen atoms and a phenyl group attached to one of the nitrogen atoms. This compound is part of the diazinane family, which includes various isomers depending on the positions of the nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-1,2-diazinane-3,6-dione can be synthesized through the reaction of 2-hydrazinyl-4-aryl-1,3-thiazole with succinic anhydride . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1,2-diazinane-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The phenyl group or nitrogen atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted diazinane derivatives.

Scientific Research Applications

1-phenyl-1,2-diazinane-3,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-1,2-diazinane-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-phenyl-1,2-diazinane-3,6-dione can be compared with other diazinane derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its derivatives offer a wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61446-43-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-phenyldiazinane-3,6-dione

InChI

InChI=1S/C10H10N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13)

InChI Key

LVGKXNPVUJDONV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(NC1=O)C2=CC=CC=C2

Purity

95

solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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